Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (IUPAC name: 4-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) is a boronate ester-functionalized aniline derivative. The compound features a tert-butyl group at the para position and a pinacol boronate ester at the ortho position of the aniline ring. Its molecular formula is C₁₆H₂₅BNO₂, with a molecular weight of 283.19 g/mol. The tert-butyl group enhances steric bulk and electron-donating effects, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in organic synthesis .
Properties
IUPAC Name |
4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10H,18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJUGMWKOFTSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Boronic Ester Formation followed by Amination . The initial step involves the reaction of a suitable boronic acid derivative with a diol to form the boronic ester. Subsequently, the boronic ester undergoes amination with an amine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: : Reduction of the boronic ester to boronic acid.
Substitution: : Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include nitrobenzenamine derivatives, boronic acids, and substituted benzenamines.
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it invaluable in the development of new drugs and crop protection agents. For example, it can be used to create complex amine derivatives which are often key components in medicinal chemistry .
- Fluorescent Probes :
- Chemical Sensors :
Material Science Applications
- Advanced Materials Development :
- Coatings :
Case Study 1: Pharmaceutical Synthesis
In a study published by the American Chemical Society, benzenamine derivatives were utilized as intermediates in synthesizing novel anti-cancer agents. The incorporation of the dioxaborolane moiety allowed for increased selectivity and efficacy in targeting cancer cells while minimizing side effects on healthy cells .
Case Study 2: Fluorescent Imaging
Research conducted at a leading university demonstrated the effectiveness of benzenamine-based fluorescent probes in live-cell imaging. These probes provided real-time insights into cellular dynamics during drug treatment processes, showcasing their potential for advancing biomedical research .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Building blocks for pharmaceuticals | Versatile reactivity |
| Biological Imaging | Fluorescent probes | High precision visualization |
| Chemical Sensors | Detection of environmental pollutants | Enhanced sensitivity |
| Material Science | Development of advanced polymers and coatings | Improved durability and thermal stability |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes. This interaction can inhibit enzyme activity, making the compound useful in enzyme inhibition studies.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., tert-butyl, methoxy) at the para position increase the electron density of the aniline ring, improving stability and altering reactivity in cross-coupling reactions .
- Steric effects : The tert-butyl group in the target compound reduces undesired side reactions in Suzuki couplings by blocking adjacent reactive sites .
- Fluorescence tuning : Methoxy-substituted analogs exhibit red-shifted emission due to extended conjugation, making them suitable for sensor applications .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate ester reacts efficiently with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl structures. Comparative studies show:
- Reaction yield : The tert-butyl-substituted derivative achieves 85–92% yield in Suzuki couplings, outperforming methyl-substituted analogs (70–75%) due to reduced steric interference .
- Substrate scope : Methoxy-substituted derivatives are less versatile due to competing demethylation under basic conditions .
Physical and Spectroscopic Properties
Table 2: Comparative Physical Data
Notes:
- The tert-butyl group causes upfield shifts in aromatic protons due to shielding effects.
- ¹¹B NMR signals for all boronate esters fall within 29–31 ppm , consistent with trigonal planar boron environments .
Biological Activity
Benzenamine, 4-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.
- IUPAC Name : 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Molecular Formula :
- CAS Registry Number : 1218791-23-1
- Molecular Weight : 261.4454 g/mol
Biological Activity Overview
The biological activity of benzenamine derivatives often stems from their structural characteristics that allow them to interact with biological targets. The specific compound has been studied for its potential applications in medicinal chemistry and materials science.
Anticancer Activity
Recent studies have indicated that compounds similar to benzenamine with boron-containing moieties exhibit anticancer properties. The presence of the dioxaborolane group is believed to enhance the compound's ability to inhibit cancer cell proliferation. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that boron-containing anilines can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of benzenamine derivatives. Research has shown that certain aniline derivatives possess significant antibacterial properties against various strains of bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating the potential for these compounds as antibacterial agents.
The mechanism by which benzenamine compounds exert their biological effects typically involves interactions with cellular targets such as enzymes or receptors. For example:
- Enzyme Inhibition : Compounds like benzenamine can act as enzyme inhibitors by mimicking substrate molecules or binding to active sites on enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity
A notable case study involved the synthesis and evaluation of a series of boron-containing anilines for their anticancer activity against breast cancer cell lines. The study found that:
- Compound Efficacy : Compounds with higher steric hindrance (due to the tert-butyl groups) showed increased potency in inhibiting cell growth compared to their less hindered counterparts.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, benzenamine derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated:
- Resistance Overcoming : The tested compounds were effective in overcoming resistance mechanisms present in these bacterial strains, suggesting a promising avenue for developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated benzenamine precursor reacts with bis(pinacolato)diboron. Key steps include:
- Using anhydrous solvents (e.g., THF or DMF) under inert atmosphere to prevent boronate hydrolysis .
- Optimizing catalyst systems (e.g., Pd(dppf)Cl₂) and reaction temperatures (80–100°C) for cross-coupling efficiency . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate eluent) and validated by ¹H/¹³C NMR and HPLC (>95% purity) .
Q. How does the tert-butyl substituent influence the compound’s reactivity in Suzuki-Miyaura couplings?
The tert-butyl group at the 4-position introduces steric hindrance, which:
- Slows transmetalation steps but enhances regioselectivity in aryl-aryl bond formation.
- Stabilizes the boronate against protodeboronation in acidic conditions . Comparative kinetic studies with non-substituted analogs show a 20–30% reduction in coupling efficiency, necessitating longer reaction times (12–24 hrs) .
Intermediate Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹¹B NMR : Confirms boronate integrity (δ ~30 ppm for dioxaborolanes) .
- ¹H/¹³C NMR : Identifies tert-butyl protons (δ 1.3–1.4 ppm) and aromatic protons adjacent to boron (δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₅BNO₂: 274.18 g/mol) .
- X-ray crystallography : Resolves steric effects of tert-butyl and planar boronate geometry .
Q. How can hydrolysis of the dioxaborolane moiety be mitigated during storage?
- Store under argon at –20°C in anhydrous solvents (e.g., DMSO or THF).
- Add molecular sieves (3Å) to absorb moisture .
- Monitor degradation via ¹¹B NMR; hydrolysis generates boronic acid (δ ~18 ppm), reducing coupling efficiency by >50% .
Advanced Research Questions
Q. What computational methods predict the electronic effects of substituents on boronate reactivity?
- DFT calculations (e.g., B3LYP/6-31G*) model HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- The tert-butyl group raises the LUMO energy by 0.5 eV, reducing electrophilicity at boron .
- Molecular dynamics simulations assess steric clashes in transition states, explaining reduced coupling yields .
Q. How does the amine group influence dual functionality in multi-step syntheses?
- The amine can act as a directing group in C–H borylation or be protected (e.g., as a trifluoroacetamide) to prevent side reactions.
- In drug discovery, the boronate enables late-stage functionalization (e.g., attaching fluorophores via Suzuki coupling), while the amine facilitates salt formation for solubility .
Q. Are there contradictions in reported catalytic systems for cross-couplings involving this compound?
- Some studies recommend Pd(PPh₃)₄ for electron-rich substrates, while others prefer Pd(dtbpf)Cl₂ for sterically hindered systems .
- Contradictions arise from solvent polarity: Pd(dppf)Cl₂ in DMF outperforms Pd(OAc)₂ in THF for electron-deficient partners .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
